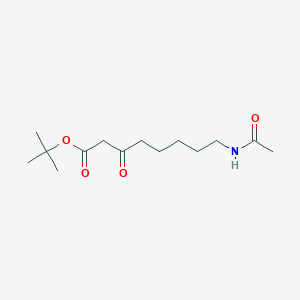
Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester is a chemical compound with the molecular formula C14H12NO3F and a molecular weight of 261.248 g/mol . This compound is characterized by the presence of a carbamic acid ester linkage between a 4-methoxyphenyl group and a 4-fluorophenyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester typically involves the reaction of 4-methoxyphenyl isocyanate with 4-fluorophenol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester linkage allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes. The presence of the fluorine atom enhances its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the carbamic acid ester linkage.
4-Fluorophenylboronic acid: Contains a fluorine atom but differs in its functional groups.
3-Formylphenylboronic acid: Another boronic acid derivative with different substituents.
Uniqueness
Carbamic acid, (4-methoxyphenyl)-, 4-fluorophenyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups enhances its versatility in various applications.
Propiedades
Número CAS |
500209-87-0 |
|---|---|
Fórmula molecular |
C14H12FNO3 |
Peso molecular |
261.25 g/mol |
Nombre IUPAC |
(4-fluorophenyl) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H12FNO3/c1-18-12-8-4-11(5-9-12)16-14(17)19-13-6-2-10(15)3-7-13/h2-9H,1H3,(H,16,17) |
Clave InChI |
NSYSWVWCVYNRNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


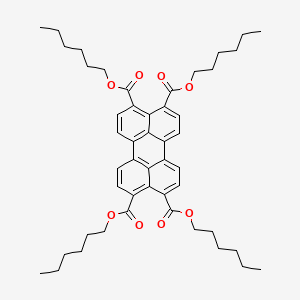
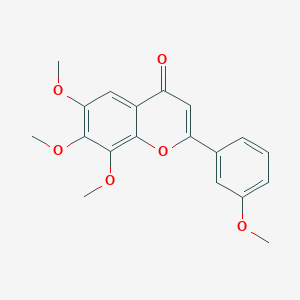
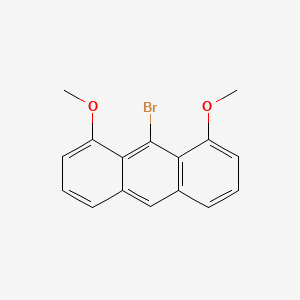
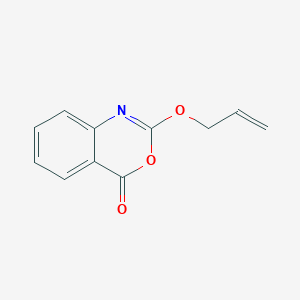
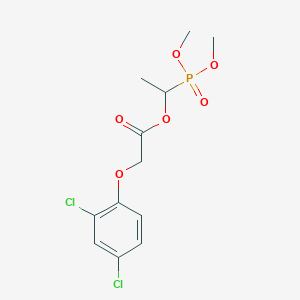
![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
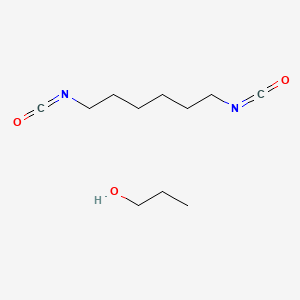
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
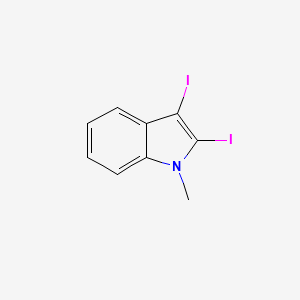
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
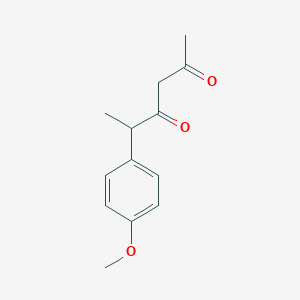
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
